molecular formula C11H13NO4S B2509521 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid CAS No. 794554-76-0

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid

Cat. No.: B2509521
CAS No.: 794554-76-0
M. Wt: 255.29
InChI Key: XVHXJEBWPCMTOS-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid is a synthetic organic compound that features a sulfonamide group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonation: The indene ring is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of sulfonamide-containing compounds on biological systems.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indene-5-sulfonamido)propionic acid
  • 2-(2,3-dihydro-1H-indene-5-sulfonamido)butyric acid
  • 2-(2,3-dihydro-1H-indene-5-sulfonamido)valeric acid

Uniqueness

2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid is unique due to its specific combination of an indene ring, sulfonamide group, and acetic acid moiety. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)7-12-17(15,16)10-5-4-8-2-1-3-9(8)6-10/h4-6,12H,1-3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHXJEBWPCMTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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